5-Bromo-2,3-difluoro-4-methylbenzonitrile
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Overview
Description
5-Bromo-2,3-difluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H4BrF2N and a molecular weight of 232.03 g/mol . It is a solid compound that is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-methylbenzonitrile typically involves the bromination and fluorination of a methylbenzonitrile precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yield and purity. This includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles .
Scientific Research Applications
5-Bromo-2,3-difluoro-4-methylbenzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-2,3-difluoro-4-methylbenzonitrile include:
- 5-Bromo-2,4-difluoro-3-methylbenzonitrile
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 5-Bromo-2-methylbenzonitrile
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H4BrF2N |
---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
5-bromo-2,3-difluoro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H4BrF2N/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2H,1H3 |
InChI Key |
BFOZHCWHULOAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C#N)Br |
Origin of Product |
United States |
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